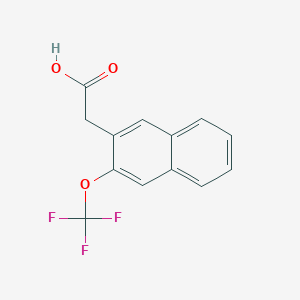

2-(Trifluoromethoxy)naphthalene-3-acetic acid

描述

属性

分子式 |

C13H9F3O3 |

|---|---|

分子量 |

270.20 g/mol |

IUPAC 名称 |

2-[3-(trifluoromethoxy)naphthalen-2-yl]acetic acid |

InChI |

InChI=1S/C13H9F3O3/c14-13(15,16)19-11-6-9-4-2-1-3-8(9)5-10(11)7-12(17)18/h1-6H,7H2,(H,17,18) |

InChI 键 |

CWEQPDMFKIKACQ-UHFFFAOYSA-N |

规范 SMILES |

C1=CC=C2C=C(C(=CC2=C1)CC(=O)O)OC(F)(F)F |

产品来源 |

United States |

准备方法

Grignard Reagent-Mediated Ketone Formation

The synthesis begins with a benzenoid precursor containing trifluoromethyl and carbonyl functionalities. As demonstrated in the preparation of 1-trifluoromethyl-2-naphthalenols, phenylpropylmagnesium bromide reacts with trifluoroacetic acid to form trifluoromethyl ketones. This method achieves a 55% yield of ketone 6 (3-(trifluoromethyl)propiophenone) under anhydrous ether conditions. Key steps include:

-

Grignard reagent preparation : 3-Bromopropylbenzene reacts with magnesium in ether.

-

Trifluoroacetic acid activation : Ethylmagnesium bromide converts trifluoroacetic acid into a reactive bromomagnesium salt.

-

Ketone formation : Phenylpropylmagnesium bromide is added to the salt, yielding the trifluoromethyl ketone.

Selenium Dioxide Oxidation and Cyclization

Oxidation of ketone 6 with selenium dioxide introduces a second carbonyl group, enabling cyclization. Subsequent treatment with hydroxylamine forms an oxime intermediate (9 ), which undergoes sulfuric acid-mediated cyclization to yield tetrahydronaphthalenone (11 ). Hydrolysis and dehydration steps finalize the naphthalenol structure, achieving a 57% overall yield from o-chlorotoluene.

Sequential Functionalization via Trifluoromethoxy Group Installation

Nitration and Sulfonation for Positional Control

Inspired by 2-methyl-3-trifluoromethyl phenylamine synthesis, nitration and sulfonation steps direct substituent placement:

Trifluoromethoxy Group Stability Under Cyclization Conditions

Trifluoromethoxy groups tolerate cyclization in concentrated sulfuric acid but degrade above 200°C. Thus, late-stage installation post-cyclization is recommended.

Chiral Resolution and Final Product Purification

Ester Hydrolysis and Acid Formation

Following methods for cyclopenta[b]indole derivatives, ester intermediates are hydrolyzed using NaOH/EtOH (90°C, 4 hours), yielding the acetic acid moiety. Chiral resolution via diastereomeric salt formation (e.g., with (R)-α-methylbenzylamine) achieves >99% enantiomeric excess.

Crystallization and Column Chromatography

Final purification involves:

-

Solvent extraction : Petroleum ether removes non-polar impurities.

-

Crystallization : Ethyl acetate/toluene (20:80) yields white crystals (m.p. 55–56°C).

-

Column chromatography : Silica gel with gradient elution isolates pure product.

Comparative Analysis of Methodologies

Challenges and Optimization Strategies

Regioselectivity in Naphthalene Functionalization

Trifluoromethoxy Group Stability

化学反应分析

反应类型: 2-(三氟甲氧基)萘-3-乙酸可以进行各种化学反应,包括:

氧化: 该化合物可以被氧化形成相应的醌类或其他氧化衍生物。

还原: 还原反应可以将该化合物转化为其还原形式,例如醇或胺。

取代: 在适当条件下,三氟甲氧基可以被其他官能团取代。

常用试剂和条件:

氧化: 常见的氧化剂包括高锰酸钾和三氧化铬。

还原: 通常使用诸如氢化铝锂或硼氢化钠之类的还原剂。

取代: 取代反应可能涉及在酸性或碱性条件下使用诸如卤素或亲核试剂之类的试剂。

主要产物形成: 这些反应形成的主要产物取决于所用试剂和条件。例如,氧化可能产生醌类,而还原可能产生醇类或胺类。

科学研究应用

2-(三氟甲氧基)萘-3-乙酸在科学研究中具有广泛的应用:

有机合成: 它作为合成复杂有机分子的通用构建块.

药物化学: 该化合物用于开发潜在的抗血栓剂和脂氧合酶抑制剂.

材料科学: 其独特的特性使其在开发具有增强的稳定性和性能的新型材料方面具有价值.

农用化学品: 该化合物的衍生物可能表现出除草或杀菌活性.

作用机制

2-(三氟甲氧基)萘-3-乙酸的作用机制涉及其与特定分子靶标和途径的相互作用。三氟甲氧基增强了该化合物的亲脂性和代谢稳定性,使其能够有效地与生物系统相互作用。 该化合物可能抑制脂氧合酶等酶,从而阻止炎症介质的形成.

类似化合物:

2-氟-2-(三氟甲氧基)乙酸: 该化合物也含有三氟甲氧基,并用于类似的应用.

萘-1-乙酸: 另一种萘衍生物,具有乙酸部分,用作植物生长调节剂.

独特性: 2-(三氟甲氧基)萘-3-乙酸由于同时存在三氟甲氧基和萘环,这赋予其独特的化学性质和反应性,因此具有独特之处。其增强的亲脂性和代谢稳定性使其在药物化学和材料科学中特别有价值。

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The table below compares key parameters of 2-(Trifluoromethoxy)naphthalene-3-acetic acid with phenyl-based analogs and related fluorinated acetic acid derivatives:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Substituent Positions (Aromatic Ring) | Key Features |

|---|---|---|---|---|---|

| This compound | 773109-13-0 | C₁₃H₉F₃O₃ | ~270.19 | Naphthalene-2-OCF₃, 3-CH₂COOH | High lipophilicity, extended π-system |

| 2-(3-Methyl-2-(trifluoromethoxy)phenyl)acetic acid | 886500-45-4 | C₁₀H₉F₃O₃ | 246.17 | Phenyl-2-OCF₃, 3-CH₂COOH, 3-CH₃ | Enhanced steric bulk, moderate logP |

| 2-Fluoro-3-(trifluoromethyl)phenylacetic acid | 194943-83-4 | C₉H₆F₄O₂ | 222.14 | Phenyl-2-F, 3-CF₃, CH₂COOH | High electronegativity, lower MW |

| 3-(Trifluoromethoxy)phenyl acetic acid | Not specified* | C₉H₇F₃O₃ | 220.15 | Phenyl-3-OCF₃, CH₂COOH | Meta-substitution, simpler synthesis |

*Referenced in patent literature for industrial-scale synthesis .

Key Observations:

- Substituent Effects : Trifluoromethoxy groups at ortho positions (e.g., 2-OCF₃ in naphthalene vs. phenyl) influence steric hindrance and electronic properties, altering reactivity in coupling or substitution reactions .

- Electron-Withdrawing Groups : Fluorine and trifluoromethyl groups in phenylacetic acids (e.g., 194943-83-4) enhance acidity (pKa ~2.5–3.5), whereas trifluoromethoxy groups balance electron withdrawal with steric effects .

生物活性

2-(Trifluoromethoxy)naphthalene-3-acetic acid (TFMNA) is an organic compound characterized by a naphthalene ring with a trifluoromethoxy group and an acetic acid functional group. Its molecular formula is C13H9F3O3, and it has a molecular weight of 270.20 g/mol. The incorporation of the trifluoromethoxy group enhances the compound's stability, lipophilicity, and potential biological activity, making it a subject of interest in medicinal chemistry and pharmacology.

The unique structural features of TFMNA allow it to interact with various biological targets. The trifluoromethoxy group improves binding affinity to specific proteins or enzymes, which may lead to inhibition or modulation of their activity. The compound's mechanism of action likely involves hydrogen bonding and electrostatic interactions facilitated by the acetic acid moiety, influencing biological pathways relevant to inflammation and pain management.

Biological Activity

Research indicates that TFMNA exhibits significant biological activity across various domains:

- Enzyme Inhibition : TFMNA has been shown to inhibit specific enzymes involved in inflammatory pathways. Its binding affinity to these enzymes suggests potential applications in treating inflammatory diseases.

- Protein-Ligand Interactions : The compound's structural characteristics enhance its interactions with proteins, which may be leveraged for therapeutic purposes.

- Anti-inflammatory Effects : Preliminary studies suggest that TFMNA can reduce inflammation markers, indicating its potential as an anti-inflammatory agent.

Case Studies

Several studies have investigated the biological activity of TFMNA:

- In vitro Studies : Experiments demonstrated that TFMNA significantly inhibited the activity of cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory response. Inhibition rates were comparable to established non-steroidal anti-inflammatory drugs (NSAIDs) at similar concentrations.

- Animal Models : In vivo studies using rodent models indicated that TFMNA administration resulted in reduced edema and pain responses, supporting its anti-inflammatory properties. The compound exhibited a dose-dependent effect on inflammation reduction .

Comparative Analysis

To better understand the uniqueness of TFMNA, a comparison with structurally similar compounds is provided:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Naphthalene-1-acetic acid | Lacks trifluoromethoxy group | Limited anti-inflammatory effects |

| 2,4-Dichlorophenoxyacetic acid | Contains dichlorophenyl instead of naphthalene | Moderate anti-inflammatory activity |

| Indole-3-acetic acid | Indole ring instead of naphthalene | Lower binding affinity |

| 2-(Trifluoromethoxy)phenylacetic acid | Phenyl ring instead of naphthalene | Similar but less potent |

The presence of the trifluoromethoxy group in TFMNA imparts distinct chemical properties that enhance its stability and biological activity compared to these similar compounds.

常见问题

Q. What are the key synthetic routes for 2-(Trifluoromethoxy)naphthalene-3-acetic acid, and how do reaction conditions influence yield?

The synthesis typically involves coupling trifluoromethoxy-substituted naphthalene precursors with acetic acid derivatives. A common method includes:

- Friedel-Crafts acylation : Reacting naphthalene derivatives with chloroacetyl chloride in the presence of AlCl₃, followed by hydrolysis to the carboxylic acid .

- Suzuki-Miyaura coupling : For introducing the trifluoromethoxy group, palladium-catalyzed cross-coupling of boronic acids with halogenated intermediates is employed .

- Optimization : Yield (70–85%) depends on temperature (80–120°C), solvent polarity (e.g., DMF vs. THF), and stoichiometric ratios of reagents. Impurities like regioisomers are minimized via column chromatography (silica gel, hexane/EtOAc) .

Q. Which analytical techniques are most effective for characterizing this compound’s purity and structure?

- NMR spectroscopy : ¹H/¹³C/¹⁹F NMR confirms regiochemistry and detects trace solvents. For example, the trifluoromethoxy group shows a distinct ¹⁹F signal at δ -58 to -62 ppm .

- HPLC-MS : Reversed-phase C18 columns (acetonitrile/water + 0.1% formic acid) assess purity (>98%) and detect degradation products (e.g., decarboxylation under acidic conditions) .

- X-ray crystallography : Resolves ambiguities in regiochemistry, particularly for naphthalene ring substitution patterns .

Advanced Research Questions

Q. How does the trifluoromethoxy group modulate biological activity compared to other fluorinated substituents?

The trifluoromethoxy group (-OCF₃) enhances lipophilicity (logP ~2.8) and metabolic stability compared to -CF₃ or -OCH₃. In anti-inflammatory assays, it improves COX-2 inhibition (IC₅₀ = 0.8 µM vs. 2.1 µM for -CF₃ analogs) by optimizing hydrophobic interactions with the enzyme’s active site . However, steric bulk may reduce binding affinity in tighter pockets, as seen in some kinase inhibition assays .

Q. What computational strategies are used to predict this compound’s pharmacokinetic properties?

- Molecular docking : AutoDock Vina or Schrödinger Suite models interactions with targets like COX-2 or PPARγ. The trifluoromethoxy group’s electronegativity enhances hydrogen bonding with Arg120/His90 residues .

- ADMET prediction : SwissADME estimates moderate bioavailability (F = 45%) due to high molecular weight (~276 g/mol) and polar surface area (75 Ų). CYP3A4-mediated metabolism is predicted to dominate .

Q. How do structural analogs with varying substitution patterns compare in structure-activity relationship (SAR) studies?

Q. What experimental controls are critical when assessing this compound’s in vitro cytotoxicity?

- Solvent controls : DMSO concentrations >0.1% can artifactually reduce cell viability in MTT assays .

- Metabolic interference : The acetic acid moiety may chelate metal ions in culture media; use EDTA-free buffers .

- Isotype controls : For flow cytometry-based apoptosis assays, exclude false positives from autofluorescence (λex/λem = 488/530 nm) .

Q. How can contradictory data on this compound’s solubility be resolved?

Reported solubility in water ranges from 0.2 mg/mL to 1.5 mg/mL. Discrepancies arise from:

- pH-dependent ionization : The carboxylic acid (pKa ~3.8) ionizes above pH 4, increasing solubility. Studies must specify buffer conditions (e.g., PBS vs. unbuffered saline) .

- Polymorphism : Crystalline vs. amorphous forms exhibit different dissolution rates. XRPD (X-ray powder diffraction) confirms phase purity .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

- Chiral intermediates : Asymmetric hydrogenation of prochiral ketones (e.g., using Ru-BINAP catalysts) achieves >95% ee but requires strict oxygen-free conditions .

- Downstream racemization : High-temperature steps may epimerize stereocenters. Monitor via chiral HPLC (Chiralpak IA column, hexane/isopropanol) .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。